molecular formula C15H16FNO B2729285 2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone CAS No. 1260753-09-0

2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone

Cat. No.: B2729285
CAS No.: 1260753-09-0
M. Wt: 245.297
InChI Key: RYCVXSHNACNTKG-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopentyl group attached to the ethanone moiety and a fluorine atom at the 5-position of the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific steps for synthesizing this compound may include:

    Preparation of 5-fluoro-1H-indole-3-carboxaldehyde: This can be synthesized by fluorination of 1H-indole-3-carboxaldehyde using a fluorinating agent such as Selectfluor.

    Formation of the cyclopentyl ketone intermediate: Cyclopentanone can be reacted with an appropriate reagent to introduce the ethanone moiety.

    Condensation reaction: The 5-fluoro-1H-indole-3-carboxaldehyde is then condensed with the cyclopentyl ketone intermediate under acidic conditions to form this compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

2-Cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-cyclopentyl-1-(5-fluoro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-11-5-6-14-12(8-11)13(9-17-14)15(18)7-10-3-1-2-4-10/h5-6,8-10,17H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCVXSHNACNTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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